N-Decanoyl-DL-homoserine lactone

Description

Conceptual Framework of Quorum Sensing (QS) and N-Acyl-Homoserine Lactones (AHLs) as Autoinducers

Quorum sensing is a sophisticated system of stimulus and response that is correlated with population density. wikipedia.org Bacteria utilize this system to communicate with each other through the production and release of chemical signal molecules called autoinducers. wikipedia.orgnih.gov When the bacterial population density is low, these autoinducers diffuse into the surrounding environment, and their concentration remains low. youtube.com However, as the bacterial population grows, the concentration of autoinducers increases. Once a critical threshold concentration is reached, these molecules bind to specific receptor proteins within the bacteria. youtube.com This binding event triggers a signal transduction cascade that ultimately leads to changes in gene expression across the entire population. youtube.com

N-Acyl-Homoserine Lactones (AHLs) are a prominent class of autoinducers primarily used by Gram-negative bacteria. wikipedia.orgnih.gov These molecules share a common structural feature: a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification. nih.gov The specificity of the acyl chain allows for a diverse range of signals, enabling different bacterial species to have their own unique communication systems. nih.gov The synthesis of AHLs is typically catalyzed by enzymes belonging to the LuxI family, while their detection is mediated by LuxR-type transcriptional regulators. wikipedia.orgyoutube.com

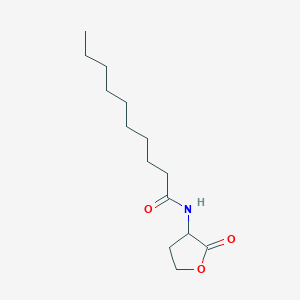

Contextualizing N-Decanoyl-DL-homoserine lactone within the AHL Family

This compound, also referred to as C10-HSL, is a specific member of the N-acyl-homoserine lactone (AHL) family. ontosight.aisigmaaldrich.com It is characterized by a ten-carbon acyl chain attached to the homoserine lactone ring. ontosight.ai This particular AHL is utilized by a variety of Gram-negative bacteria to regulate diverse physiological processes. ontosight.aisigmaaldrich.com

The AHL family is extensive, with members differing in the length of their acyl chain (typically ranging from 4 to 18 carbons) and the presence of substitutions, such as an oxo or hydroxyl group, at the C3 position of the acyl chain. nih.govnih.gov These structural variations are significant as they confer specificity to the signaling system. For instance, N-C10-HSL is structurally related to other AHLs like N-octanoyl-homoserine lactone (C8-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). sigmaaldrich.com The specific length and structure of the acyl chain determine which LuxR-type receptor it can bind to, thus ensuring that a bacterium responds only to the appropriate signal. nih.gov

Historical Perspectives and Foundational Studies on N-C10-HSL Signaling

The concept of quorum sensing was first observed in the marine bacterium Vibrio fischeri, which produces light (bioluminescence) only at high cell densities. nih.govwikipedia.org This phenomenon was found to be regulated by an AHL, specifically N-(3-oxohexanoyl)-homoserine lactone. wikipedia.org This discovery laid the groundwork for understanding bacterial communication and led to the identification of a wide array of AHLs in numerous other bacterial species.

Foundational research has established N-C10-HSL as a key signaling molecule in various bacteria. For example, it is known to be produced by certain species of Pseudomonas and Burkholderia. nih.govnih.gov Early studies focused on identifying the types and quantities of AHLs produced by different bacteria under various conditions, which provided crucial insights into the mechanisms of AHL synthase function and the regulation of gene expression cascades initiated by quorum sensing. nih.gov The development of techniques like thin-layer chromatography coupled with biosensor strains, such as Agrobacterium tumefaciens, was instrumental in detecting and tentatively identifying novel AHLs, including those with 3-hydroxy substitutions. pnas.org These methods allowed researchers to demonstrate that some bacteria produce a complex mixture of AHLs, highlighting the intricacy of their chemical communication networks. pnas.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-oxooxolan-3-yl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWZKDULKILUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469949 | |

| Record name | N-Decanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-36-2 | |

| Record name | N-Decanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Mechanisms and Roles in Prokaryotic Systems

Modulation of Bacterial Gene Expression via N-C10-HSL

N-C10-HSL serves as a chemical messenger that, upon reaching a critical threshold concentration, initiates a cascade of gene expression changes, profoundly altering bacterial physiology. nih.gov

The primary mechanism by which N-C10-HSL and other AHLs regulate gene expression is through interaction with LuxR-type transcriptional regulators. nih.govebi.ac.uk These proteins typically possess an N-terminal domain that binds to a specific AHL molecule and a C-terminal DNA-binding domain. nih.govebi.ac.uknih.gov Binding of the AHL, in this case N-C10-HSL, induces a conformational change in the regulator, activating it and enabling it to bind to specific DNA sequences known as lux boxes located in the promoter regions of target genes. nih.govkuleuven.be

A classic example of this regulatory pathway is found in the bacterium Chromobacterium violaceum. mdpi.comnih.gov In this species, N-C10-HSL is synthesized by the CviI synthase. nih.gov As the bacterial population grows, N-C10-HSL accumulates. Once it reaches a sufficient concentration, it binds to the cytoplasmic transcriptional regulator CviR. nih.govnih.gov The CviR:N-C10-HSL complex then activates the transcription of target genes, including the vioA operon, which is responsible for producing the characteristic purple pigment violacein (B1683560). mdpi.comnih.govnih.gov This system also includes a positive feedback loop where the CviR:N-C10-HSL complex enhances the expression of the cviI synthase gene, amplifying the signal. nih.gov

The gene regulation initiated by N-C10-HSL extends to the core cellular metabolism of bacteria. By controlling the expression of specific enzymes, this signaling molecule can help bacterial populations adapt to changing environmental conditions and optimize nutrient utilization.

In Pseudomonas aeruginosa, N-C10-HSL has been shown to influence a shift in carbon source preference. pnas.org It can stimulate the expression of the antABC and catBCA operons, which encode enzymes for the degradation of anthranilate and catechol, respectively. pnas.org The breakdown of these aromatic compounds feeds into the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. This suggests that N-C10-HSL signaling can facilitate a switch to alternative energy sources when preferred ones are scarce. pnas.org

Furthermore, some bacteria have evolved the ability to metabolize AHLs as a nutrient source. The soil bacterium Variovorax paradoxus can utilize a range of AHLs, including those with a C10 acyl chain, as its sole source of energy and nitrogen. nih.gov It is believed to first cleave the amide bond, releasing the fatty acid (decanoyl) chain for energy generation through beta-oxidation and the homoserine lactone ring for use as a nitrogen source. nih.gov This metabolic capability not only provides nutrients but also serves as a form of "quorum quenching," effectively interfering with the signaling of competing bacteria.

N-C10-HSL in Bacterial Virulence and Pathogenesis

Quorum sensing is a critical regulator of bacterial virulence, allowing pathogens to coordinate the expression of factors needed to overcome host defenses and establish an infection. nih.govresearchgate.net N-C10-HSL plays a significant role in this process in several pathogenic bacteria.

Many of the genes controlled by N-C10-HSL and related QS systems encode virulence factors—molecules that contribute to the pathogenicity of an organism. The synchronized production of these factors at high cell density can overwhelm host immune responses. nih.gov

| Bacterium | Virulence Factor(s) Regulated by N-C10-HSL or Related Systems | Research Finding |

| Chromobacterium violaceum | Violacein, Hydrogen cyanide, Protease, Chitinase | The CviI/R system, which uses N-C10-HSL, controls the production of violacein and other virulence factors like cyanide and exoenzymes. oup.comnih.gov |

| Burkholderia mallei | General Virulence | C8-HSL and C10-HSL are synthesized to modulate virulence in this pathogenic species. mdpi.comnih.gov |

| Pseudomonas aeruginosa | Elastase, Protease, Rhamnolipids, Exotoxins | While primarily regulated by 3-oxo-C12-HSL and C4-HSL, the orphan receptor QscR responds to N-C10-HSL, integrating into the network that controls a wide array of virulence factors. nih.govnih.govfrontiersin.org |

In Chromobacterium violaceum, the CviR:N-C10-HSL complex regulates the production of not only violacein but also hydrogen cyanide, proteases, and chitinases, which can damage host tissues and aid in nutrient acquisition. oup.com In Burkholderia mallei, the causative agent of glanders, both C8-HSL and C10-HSL are produced and are known to modulate its virulence. mdpi.comnih.gov While P. aeruginosa primarily uses other AHLs, its ability to respond to N-C10-HSL via QscR allows for fine-tuning of its vast arsenal (B13267) of virulence factors, which includes elastases that degrade host connective tissue and rhamnolipids that have cytotoxic effects. nih.govfrontiersin.org

By controlling the timing and intensity of virulence factor expression, N-C10-HSL directly impacts the course of a bacterial infection. The strategy of delaying the production of virulence factors until a sufficient population density is reached is a key advantage conferred by quorum sensing. nih.gov This allows the bacteria to multiply to significant numbers, a "beachhead" phase, without alerting the host's immune system prematurely. nih.gov Once the population is established, the coordinated release of toxins and enzymes is more likely to be effective.

Studies using animal infection models have demonstrated that AHLs are produced in vivo and can be detected in the host's circulation and tissues. nih.gov For instance, in mice infected with Citrobacter rodentium, AHL levels in the blood serum increase significantly, suggesting they play an active role during infection. nih.gov These bacterial signals can also have direct effects on the host. Some AHLs have been shown to modulate host immune responses and even trigger apoptosis (programmed cell death) in key defense cells like macrophages and neutrophils, which could impair the host's ability to clear the infection. nih.gov

Role of N-C10-HSL in Biofilm Formation and Dispersal

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth protects bacteria from antibiotics, host immune defenses, and environmental stresses, making biofilm-related infections particularly difficult to treat. N-C10-HSL and other QS signals are pivotal in controlling the entire biofilm life cycle, from initial attachment to maturation and eventual dispersal. frontiersin.org

The formation of a mature biofilm is a developmental process. In P. aeruginosa, the QS systems, including the QscR system that responds to N-C10-HSL, are crucial for the development of complex biofilm architecture, including the formation of characteristic mushroom-shaped microcolonies. frontiersin.org These structures contain channels for nutrient and waste transport.

The influence of related AHLs on biofilm formation has been observed in other species as well. In Vibrio alginolyticus, a marine pathogen, exogenous application of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) at moderate concentrations was found to enhance biofilm formation, while higher concentrations were inhibitory, demonstrating that the effect can be concentration-dependent.

Influence on Biofilm Initiation and Maturation

Biofilm formation is a critical survival strategy for many prokaryotes, providing protection from environmental stresses and host immune responses. nih.gov N-C10-HSL plays a significant role in the initial stages of this process, including the attachment of bacteria to surfaces, and the subsequent maturation of the biofilm structure. numberanalytics.com

The initiation of a biofilm is a complex process that often involves bacterial motility to reach and colonize a surface. Once attached, bacteria begin to produce an extracellular polymeric substance (EPS) that forms the structural matrix of the biofilm. The expression of genes responsible for EPS production is often regulated by quorum sensing. In several bacterial species, N-C10-HSL has been shown to be a crucial signal in upregulating these genes, thereby promoting the development of a robust biofilm.

For instance, in the opportunistic pathogen Pseudomonas aeruginosa, the quorum sensing system, which utilizes AHLs including a molecule structurally similar to N-C10-HSL, is integral to biofilm maturation. nih.govyoutube.com The accumulation of these signaling molecules to a threshold concentration triggers a cascade of gene expression leading to the production of virulence factors and the maturation of the biofilm. youtube.com Similarly, in the Burkholderia cepacia complex (BCC), a group of bacteria known for causing infections in cystic fibrosis patients, the production of AHLs, including octanoyl-HSL (a molecule with a similar carbon chain length to N-C10-HSL), is associated with biofilm formation. nih.govnih.gov Studies have shown that different genomovars within the BCC produce varying amounts of AHLs, which can correlate with their capacity to form biofilms. nih.govnih.gov

N-C10-HSL and the Inhibition or Promotion of Biofilm Structures

The role of N-C10-HSL in biofilm formation is not universally promotional; it can also act as an inhibitor of biofilm structures in certain contexts. This dual functionality highlights the complexity of quorum sensing networks and their species-specific nature.

In some bacterial species, the introduction of exogenous N-C10-HSL can disrupt the native quorum sensing circuits, leading to a decrease in biofilm formation. This can occur through competitive binding to receptor proteins or by interfering with the synthesis of the bacteria's own signaling molecules.

Conversely, in many pathogenic and environmental bacteria, N-C10-HSL is a potent promoter of biofilm development. For example, research on Acinetobacter nosocomialis, a bacterium associated with hospital-acquired infections, has demonstrated that while its primary AHL for biofilm formation and motility is N-dodecanoyl-L-homoserine lactone (C12-HSL), the presence of other AHLs, including N-C10-HSL, can have synergistic effects. koreamed.org In an anoI-deletion mutant of A. nosocomialis, which is deficient in AHL production, the addition of exogenous C12-HSL was most effective in restoring biofilm formation and motility. koreamed.org However, combinations of C12-HSL with C6-HSL or C10-HSL also restored motility, suggesting a complex interplay between different AHL molecules. koreamed.org

The table below summarizes the varied effects of N-C10-HSL and related AHLs on biofilm formation in different bacterial species.

| Bacterial Species | AHL Molecule(s) | Effect on Biofilm Formation | Reference(s) |

| Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Promotion of biofilm maturation | nih.govnih.gov |

| Burkholderia cepacia complex | Octanoyl-HSL (C8-HSL) | Associated with biofilm formation | nih.govnih.gov |

| Acinetobacter nosocomialis | N-dodecanoyl-L-homoserine lactone (C12-HSL), N-C10-HSL | C12-HSL is a primary promoter; C10-HSL can have synergistic effects | koreamed.org |

Correlation with Bacterial Motility and Chemotaxis

Bacterial motility is a key factor in the initial stages of biofilm formation and in the ability of pathogenic bacteria to colonize a host. koreamed.org Chemotaxis, the directed movement of an organism in response to a chemical stimulus, is closely linked to motility. N-C10-HSL and other AHLs have been shown to influence both of these processes.

In Acinetobacter nosocomialis, motility was significantly impaired in an AHL-deficient mutant. koreamed.org The restoration of motility was most effectively achieved with C12-HSL, but combinations of C12-HSL with C10-HSL also proved effective, indicating that N-C10-HSL can contribute to the regulation of this phenotype. koreamed.org The study also revealed that the expression of genes related to motility, such as csuC, csuD, and pilT, were decreased in the mutant and could be restored by the addition of exogenous AHLs. koreamed.org

Furthermore, some AHLs have been identified as chemoattractants for immune cells, a phenomenon known as inter-kingdom signaling. For example, N-(3-oxododecanoyl)-l-homoserine lactone (3OC12-HSL), a product of Pseudomonas aeruginosa, has been shown to induce chemotaxis in neutrophils. nih.gov While direct evidence for N-C10-HSL acting as a chemoattractant for bacteria is less documented, its role in regulating motility genes suggests a clear correlation with the machinery required for chemotactic responses. The ability to modulate motility provides a mechanism for bacteria to actively seek out favorable environments and initiate colonization, a process that is often a prerequisite for biofilm formation.

The table below outlines the impact of specific AHLs on bacterial motility.

| Bacterial Species | AHL Molecule(s) | Effect on Motility | Reference(s) |

| Acinetobacter nosocomialis | N-dodecanoyl-L-homoserine lactone (C12-HSL), N-C10-HSL | C12-HSL is a primary promoter of motility; C10-HSL can contribute synergistically | koreamed.org |

| Pseudomonas aeruginosa | N-(3-oxododecanoyl)-l-homoserine lactone (3OC12-HSL) | Regulates swarming motility | nih.gov |

| Serratia liquefaciens | N-acyl-homoserine lactones | Regulates swarming motility | nih.gov |

Interkingdom Signaling and Host Microbe Interactions Mediated by N C10 Hsl

N-C10-HSL in Plant-Microbe Interactions

Plants have the ability to perceive and respond to microbial signals like N-C10-HSL, which can modify their growth, development, and defense responses. researchgate.net This inter-kingdom signaling is a critical aspect of the establishment and maintenance of host-microbe relationships in the rhizosphere. The effects of N-C10-HSL on plants are often dependent on its concentration and the specific plant species. nih.gov

Perception and Response Mechanisms in Plants to N-C10-HSL

Plants perceive N-C10-HSL through mechanisms that are still being fully elucidated, but research points to the involvement of specific cellular components. One of the initial responses to N-C10-HSL is a rapid and temporary increase in the concentration of cytosolic free calcium ([Ca2+]cyt) in root cells. nih.govresearchgate.net This calcium signaling is a crucial early event that triggers downstream responses.

Following the calcium influx, there is an accumulation of reactive oxygen species (ROS) and nitric oxide (NO), which act as important secondary messengers in various physiological processes. nih.govresearchgate.net The production of ROS and NO is implicated in the N-C10-HSL-mediated inhibition of primary root growth. nih.gov Furthermore, mitogen-activated protein kinase (MAPK) cascades, particularly AtMPK3 and AtMPK6 in Arabidopsis, are activated in response to N-C10-HSL and play a role in regulating plant growth and stress responses. nih.gov

Some studies suggest that plants may possess enzymes, such as fatty acid amide hydrolases (FAAH), that can metabolize N-acyl-homoserine lactones (AHLs) like N-C10-HSL. nih.govacs.org This metabolic activity could be a part of the plant's response and perception mechanism. nih.gov

Impact on Plant Growth and Development

N-C10-HSL has a pronounced impact on the architecture of the plant root system, influencing both primary root growth and the formation of lateral roots. nih.gov

N-C10-HSL has been shown to inhibit primary root growth while simultaneously promoting the formation of lateral roots and root hairs. nih.govnih.gov This effect is concentration-dependent, with higher concentrations leading to a more significant reduction in primary root length and a substantial increase in lateral root density. researchgate.netnih.gov For instance, in Arabidopsis thaliana, treatment with 30 µM N-C10-HSL resulted in a 74% reduction in primary root length and a 3.5-fold increase in lateral root formation. nih.gov This alteration of the root system architecture can have significant implications for the plant's ability to acquire water and nutrients.

The observed effects of N-C10-HSL on root development, particularly the inhibition of primary root growth and promotion of lateral roots, are phenotypically similar to the effects of the plant hormone auxin. nih.govnih.gov However, research has yielded seemingly contradictory findings regarding the direct involvement of auxin signaling in the N-C10-HSL response.

Some studies suggest that the effects of N-C10-HSL on root architecture are independent of auxin signaling pathways in Arabidopsis. nih.govnih.gov Conversely, other research indicates that an analog, N-3-oxo-decanoyl-homoserine lactone (3OC10-HSL), mediates auxin-dependent adventitious root formation in mung bean seedlings. nih.govnih.gov This suggests that the interaction between AHLs and auxin signaling may be complex and potentially dependent on the specific AHL molecule, plant species, and the developmental context. nih.gov It is clear that there is a significant overlap and potential for crosstalk between N-C10-HSL and auxin signaling in regulating root system architecture. mdpi.com

N-C10-HSL Influence on Plant Defense Responses and Systemic Resistance

Beyond its effects on growth, N-C10-HSL can influence a plant's ability to defend itself against pathogens. Treatment with N-C10-HSL has been shown to activate systemic resistance in plants. researchgate.net For example, in tomato plants, N-C10-HSL treatment induced systemic immunity against the necrotrophic fungus Botrytis cinerea. nih.gov This induced resistance is often associated with the priming of defense responses, where the plant is conditioned to respond more quickly and robustly to subsequent pathogen attacks. nih.gov

The induction of systemic resistance by AHLs can differ based on the length of their acyl chain. While long-chain AHLs are often associated with inducing resistance, N-C10-HSL, an intermediate-chain AHL, has also demonstrated this capability. nih.govnih.gov This suggests a nuanced and specific recognition system in plants for different AHL molecules.

Cross-Talk with Phytohormone Signaling (e.g., Jasmonic Acid, Salicylic (B10762653) Acid, Ethylene)

The influence of N-C10-HSL on plant physiology is intricately linked with the plant's own hormonal signaling network. There is significant crosstalk between N-C10-HSL perception and the signaling pathways of key defense-related phytohormones: jasmonic acid (JA), salicylic acid (SA), and ethylene (B1197577) (ET). nih.govnih.gov

The resistance induced by N-C10-HSL against certain pathogens, like Botrytis cinerea in tomato, has been shown to be largely dependent on the JA signaling pathway. researchgate.netnih.gov The JA pathway is typically associated with defense against necrotrophic pathogens and herbivorous insects. mdpi.comthepharmajournal.com

Research Findings on N-C10-HSL and Plant Interactions

| Category | Key Finding | Organism(s) |

| Root Growth | Inhibits primary root growth and promotes lateral root formation in a concentration-dependent manner. researchgate.netnih.govnih.gov | Arabidopsis thaliana |

| Signaling | Triggers a rapid increase in cytosolic Ca2+ and subsequent accumulation of ROS and NO in root cells. nih.govresearchgate.net | Arabidopsis thaliana |

| Signaling | Activates Mitogen-Activated Protein Kinases (MAPKs), specifically AtMPK3/6. nih.gov | Arabidopsis thaliana |

| Auxin Interaction | Effects on root architecture are similar to auxin but may be independent of auxin signaling in some cases. nih.govnih.gov | Arabidopsis thaliana |

| Defense | Induces systemic resistance against the necrotrophic fungus Botrytis cinerea. researchgate.netnih.gov | Tomato |

| Phytohormone Crosstalk | Induced resistance is largely dependent on the jasmonic acid (JA) signaling pathway. researchgate.netnih.gov | Tomato |

N-C10-HSL in Mammalian Host-Microbe Interactions

N-Decanoyl-DL-homoserine lactone (N-C10-HSL) is a signaling molecule involved in quorum sensing, a process of bacterial cell-to-cell communication. This molecule plays a significant role in the interaction between bacteria and their mammalian hosts, influencing various cellular and signaling processes.

Interaction with Human Immune Cells: Chemoattractant Properties

N-C10-HSL has been identified as a potent chemoattractant for human immune cells, particularly neutrophils. nih.govnih.gov This attraction is a key element in the host's immune response, as it directs neutrophils to sites of bacterial infection and developing biofilms. nih.gov The chemoattractant effect of N-C10-HSL is concentration-dependent, as demonstrated in Transwell migration assays where human primary neutrophils showed strong migration towards N-C10-HSL. nih.gov

The mechanism behind this chemoattraction involves the mobilization of intracellular calcium and the remodeling of the actin cytoskeleton. nih.gov Treatment of neutrophils with N-C10-HSL leads to the activation of phospholipase Cγ1 (PLCγ1) and an increase in the F/G-actin ratio, indicating F-actin accumulation, which is crucial for cell migration. nih.gov This process is further supported by the phosphorylation of Rac1 and Cdc42, proteins involved in cell movement. nih.gov The inhibition of calcium mobilization has been shown to significantly prevent neutrophil migration towards N-C10-HSL, highlighting the critical role of calcium signaling in this process. nih.gov

Table 1: Effect of N-C10-HSL on Neutrophil Migration

| Compound | Effect on Neutrophil Migration | Mechanism of Action |

|---|---|---|

| This compound (N-C10-HSL) | Potent Chemoattractant | Calcium mobilization, Actin remodeling, Activation of PLCγ1, Phosphorylation of Rac1 and Cdc42 |

Modulation of Host Signaling Pathways

N-C10-HSL and related N-acyl-homoserine lactones (AHLs) can modulate key signaling pathways within the host, influencing the inflammatory response. Research has shown that a related compound, N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL), can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. nih.gov This is achieved by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Specifically, 3-oxo-C10-HSL was found to decrease the mRNA and protein levels of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the phosphorylation of the NF-κBp65 subunit. nih.gov

In addition to the NF-κB pathway, N-C10-HSL has been shown to influence the mitogen-activated protein kinase (MAPK) pathway in plant models, which often share conserved signaling components with mammalian systems. nih.govnih.gov In Arabidopsis, N-C10-HSL treatment leads to the activation of MPK6, a key component of the MAPK cascade. nih.govnih.gov This activation is linked to an increase in cytosolic free Ca2+ and the production of reactive oxygen species (ROS). nih.govnih.gov

Table 2: Modulation of Host Signaling Pathways by N-Acyl-Homoserine Lactones

| Signaling Pathway | Effect | Mediating Molecules | Cell Type |

|---|---|---|---|

| NF-κB | Inhibition of activation | Decreased phosphorylation of NF-κBp65 | Macrophages |

| MAPK | Activation | MPK6, Cytosolic free Ca2+, Reactive Oxygen Species (ROS) | Arabidopsis |

Induction of Cellular Responses (e.g., Apoptosis)

The induction of apoptosis, or programmed cell death, is another significant cellular response modulated by AHLs. While some AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-3-hydroxy dodecanoyl-DL-homoserine lactone (OH-dDHL), are potent inducers of apoptosis in various cell types including macrophages, neutrophils, and endothelial cells, the effect of N-C10-HSL appears to be less pronounced. nih.govnih.govresearchgate.net

Studies have shown that OH-dDHL induces apoptosis through the activation of caspase-3, -8, and -9, mediated by endoplasmic reticulum (ER) stress and mitochondrial dysfunction. nih.gov This involves Ca2+ efflux, activation of caspase-12, and production of reactive oxygen species (ROS). nih.gov Similarly, 3-oxo-C12-HSL has been found to induce apoptosis in intestinal goblet cells via oxidative stress and the activation of caspase-1 and -3. nih.gov It also triggers apoptosis in endothelial cells through the activation of the RIPK1 pathway, leading to increased levels of cleaved caspase-8 and -3. nih.gov

In contrast, research indicates that N-C10-HSL has only a slight impact on the viability of primary cells, monocytes, and epithelial cell lines. nih.gov This suggests that the length and modification of the acyl chain of the AHL molecule are critical determinants of its ability to induce apoptosis in host cells.

Table 3: Induction of Apoptosis by Various N-Acyl-Homoserine Lactones

| Compound | Effect on Cell Viability/Apoptosis | Affected Cell Types | Mechanism |

|---|---|---|---|

| This compound (N-C10-HSL) | Slight impact on cell viability | Primary cells, Monocytes, Epithelial cells | Not extensively detailed |

| N-3-oxododecanoyl-L-homoserine lactone (3-oxo-C12-HSL) | Induces apoptosis | Macrophages, Neutrophils, Intestinal goblet cells, Endothelial cells | Oxidative stress, Caspase-1, -3, -8 activation, RIPK1 pathway |

| N-3-hydroxy dodecanoyl-DL-homoserine lactone (OH-dDHL) | Induces apoptosis | Macrophages, Epithelial cells | ER stress, Mitochondrial dysfunction, Ca2+ efflux, Caspase-3, -8, -9, -12 activation, ROS production |

Biosynthesis and Regulation of N Decanoyl Dl Homoserine Lactone

Enzymatic Pathways and Synthase Proteins (e.g., LuxI/AinS Homologs)

The biosynthesis of N-Decanoyl-DL-homoserine lactone is predominantly carried out by synthase enzymes belonging to the LuxI family of N-acyl-homoserine lactone (AHL) synthases. These enzymes catalyze the formation of AHLs from specific substrates within the bacterial cell. The LuxI/LuxR-type quorum sensing system, first identified in Vibrio fischeri, represents the canonical model for AHL-mediated communication. mdpi.commdpi.com In this system, the LuxI protein is the synthase responsible for producing the AHL signal molecule, while the LuxR protein acts as the intracellular receptor and transcriptional regulator. mdpi.commdpi.com

Several bacterial species have been identified to possess LuxI homologs that synthesize this compound (C10-HSL). For instance, Burkholderia mallei is known to produce C10-HSL to modulate its virulence. mdpi.com Additionally, metagenomic studies have revealed novel LuxI family AHL synthases, such as LuxIQS10-2, which directs the synthesis of both C8-HSL and C10-HSL. nih.gov

Interestingly, not all bacteria that produce C10-HSL possess canonical LuxI synthase homologs. The ammonia-oxidizing bacterium Nitrosomonas europaea produces C6-HSL, C8-HSL, and C10-HSL, yet its genome lacks identifiable homologs to LuxI or LuxM family synthases. nih.gov This suggests the existence of alternative biosynthetic pathways. Research points to a possible route mediated by an HdtS homolog, which represents a third family of AHL synthases. nih.gov

The specificity of the synthase enzyme is a critical factor in determining the specific AHL profile produced by a particular bacterium.

Table 1: Examples of Bacterial Species Producing N-Decanoyl-homoserine lactone and their Synthase Systems

| Bacterial Species/Source | Synthase Protein (Homolog) | Notes |

|---|---|---|

| Burkholderia mallei | LuxI homolog | Produces C8-HSL and C10-HSL to modulate virulence. mdpi.com |

| Nitrosomonas europaea | HdtS homolog (putative) | Lacks LuxI/LuxM homologs, suggesting an alternative synthesis pathway. nih.gov |

| Metagenomic library (clone QS10-2) | LuxIQS10-2 | A novel LuxI homolog that synthesizes C8-HSL and C10-HSL. nih.gov |

Substrate Utilization in N-C10-HSL Synthesis

The enzymatic synthesis of N-acyl-homoserine lactones by LuxI-type synthases involves the utilization of two primary substrates: S-adenosyl-L-methionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP). SAM provides the homoserine lactone ring, which is a conserved feature of all AHLs. The acyl-ACP provides the fatty acid side chain, which varies in length and modification, giving specificity to the AHL molecule.

For the synthesis of this compound, the specific substrates are:

S-adenosyl-L-methionine (SAM): The universal donor of the homoserine lactone moiety.

Decanoyl-acyl carrier protein (C10-ACP): An activated 10-carbon fatty acid linked to an acyl carrier protein, which provides the characteristic decanoyl side chain.

The LuxI synthase catalyzes the formation of an amide bond between the decanoyl group from C10-ACP and the amino group of SAM. This is followed by a lactonization reaction, which results in the formation of N-decanoyl-homoserine lactone and the release of methylthioadenosine (MTA).

Population Density-Dependent Production Dynamics

The production of this compound is intrinsically linked to bacterial population density through the mechanism of quorum sensing. Bacteria constitutively produce these signaling molecules, termed autoinducers, at a low basal level. acs.org As the bacterial population grows in a confined environment, these small, diffusible molecules are released and accumulate. acs.org

Once the concentration of this compound reaches a critical threshold, it signifies a high population density, or a "quorum." At this point, the AHL molecules diffuse back into the bacterial cells and bind to their cognate LuxR-type receptor proteins. This binding event typically induces a conformational change in the LuxR protein, causing it to dimerize and stabilize. mdpi.com The activated LuxR-AHL complex then functions as a transcriptional regulator, binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. mdpi.com

This binding event activates or represses the transcription of a suite of genes. Often, one of the activated genes is the luxI homolog itself, creating a positive feedback loop that dramatically amplifies the production of the AHL signal. This autoinduction ensures a synchronized and robust response across the entire bacterial population. The regulated genes often control processes that are most effective when performed collectively, such as biofilm formation, virulence factor production, and secondary metabolite synthesis. In Nitrosomonas europaea, C10-HSL was detected in culture effluent at concentrations between 0.4 nM and 2.2 nM, levels known to be sufficient to induce responses in AHL-responsive systems. nih.gov

Degradation and Quorum Quenching Mechanisms of N C10 Hsl

Enzymatic Inactivation of N-C10-HSL

The disruption of N-C10-HSL signaling is primarily achieved through the action of specific enzymes that degrade the molecule, rendering it unable to bind to its cognate receptor and trigger the QS cascade. The main enzymatic strategies involve the hydrolysis of the homoserine lactone ring, cleavage of the amide bond, and modification of the acyl chain.

Lactonase-Mediated Hydrolysis of the Homoserine Lactone Ring

A widespread mechanism for inactivating N-C10-HSL is through the enzymatic hydrolysis of the ester bond within the homoserine lactone (HSL) ring, a reaction catalyzed by enzymes known as N-acyl homoserine lactone (AHL) lactonases. wikipedia.orgnih.gov This process opens the lactone ring to form N-decanoyl-L-homoserine. nih.gov This structural modification is critical as the integrity of the HSL ring is essential for the molecule's signaling function. nih.gov

The first identified AHL lactonase was the AiiA enzyme from a Bacillus species, which demonstrated the ability to hydrolyze the lactone ring of various AHLs. wikipedia.orgmedchemexpress.com Since then, numerous AHL lactonases have been identified in a diverse range of bacteria and even in some fungi. wikipedia.orgnih.gov These enzymes often belong to the metallo-β-lactamase superfamily. sigmaaldrich.com

An interesting characteristic of lactonase-mediated degradation is its potential for reversibility. Under acidic conditions (pH < 2), the opened acyl-homoserine product can re-lactonize, thereby restoring its biological activity. nih.govresearchgate.net This suggests that the effectiveness of this quenching mechanism can be influenced by environmental pH.

| Enzyme Type | Action | Product | Reversibility | Source Organisms |

| AHL Lactonase | Hydrolysis of the homoserine lactone ring's ester bond | N-acyl-homoserine | Reversible under acidic conditions | Bacillus sp., Agrobacterium tumefaciens, Rhodococcus erythropolis, some fungi |

Acylase-Mediated Cleavage of the Amide Bond

Another prevalent enzymatic strategy for N-C10-HSL inactivation involves the cleavage of the amide bond that links the acyl chain to the homoserine lactone ring. wikipedia.orgnih.gov This reaction is catalyzed by AHL acylases, which belong to the N-terminal nucleophile (Ntn) hydrolase superfamily. nih.gov The cleavage of the amide bond yields two separate molecules: a fatty acid (in this case, decanoic acid) and the homoserine lactone ring. wikipedia.orgmedchemexpress.com

This degradation is considered irreversible, providing a permanent disruption of the signaling pathway. The degradation products, a fatty acid and the HSL ring, can be subsequently utilized by the degrading microorganism as sources of carbon and nitrogen. nih.gov

Several AHL acylases have been characterized, demonstrating varying substrate specificities. For instance, the MacQ acylase from Acidovorax sp. MR-S7 can degrade a wide range of AHLs, including N-C10-HSL. Similarly, acylase I from porcine kidney has been shown to deacylate N-acylhomoserine lactones. The broad substrate range of some acylases makes them effective quorum quenchers against a variety of bacterial species.

Reductase-Mediated Modifications of the Acyl Chain

A third mechanism of N-C10-HSL inactivation involves the modification of the acyl side chain, a process catalyzed by oxidoreductases, including reductases and oxidases. nih.gov Unlike lactonases and acylases that break down the core structure of the molecule, these enzymes alter the chemical nature of the acyl chain. This modification can interfere with the recognition of the signal molecule by its cognate LuxR-type receptor, thereby disrupting the quorum sensing process.

The initial discovery of this type of enzymatic activity was in Rhodococcus erythropolis. These enzymes can, for example, reduce a ketone group or oxidize a hydroxyl group on the acyl chain. While the general principle of acyl chain modification is established, detailed research specifically focusing on the reductase-mediated modification of N-C10-HSL is less abundant compared to studies on lactonases and acylases. However, the modification of the acyl chain represents a subtle yet effective strategy for quorum quenching.

Ecological Significance of N-C10-HSL Quorum Quenching

The degradation of N-C10-HSL has profound ecological implications, influencing microbial community dynamics, host-pathogen interactions, and biogeochemical cycles. The ability to interfere with bacterial communication provides a significant competitive advantage in various environments.

The presence of quorum quenching mechanisms can alter the composition and function of microbial communities. By disrupting the signaling of dominant species, quorum quenching bacteria can create a more favorable niche for themselves. This interference can impact community-level behaviors such as biofilm formation and the production of public goods. medchemexpress.com

In the context of host-microbe interactions, particularly in plants, the degradation of N-C10-HSL plays a crucial role. Some plants and their associated bacteria can produce quorum quenching enzymes, which can attenuate the virulence of plant pathogens that rely on AHL signaling. nih.gov Furthermore, the degradation products of AHLs can themselves influence plant growth and development. For example, the homoserine released from acylase activity can modulate plant root architecture.

From a biotechnological and therapeutic perspective, the enzymatic degradation of N-C10-HSL is of great interest. The use of quorum quenching enzymes is being explored as an anti-virulence strategy to control bacterial infections without exerting the selective pressure for resistance that is common with traditional antibiotics. By disarming pathogens rather than killing them, quorum quenching offers a potentially more sustainable approach to managing infectious diseases.

The degradation of N-C10-HSL also contributes to nutrient cycling, as the breakdown products can be assimilated by other microorganisms as carbon and nitrogen sources. nih.gov This highlights the interconnectedness of microbial signaling and metabolic networks within an ecosystem.

Analytical Detection and Quantification Methodologies for N Decanoyl Dl Homoserine Lactone

Chromatographic Techniques

Chromatographic methods are powerful tools for the separation, identification, and quantification of N-acyl homoserine lactones (AHLs), including N-C10-HSL. These techniques separate molecules based on their physical and chemical properties as they interact with a stationary phase and a mobile phase.

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS)

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) stands as a premier method for the sensitive and specific quantification of N-C10-HSL. caymanchem.com UHPLC utilizes columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com

In this setup, the sample extract is first injected into the UHPLC system, where N-C10-HSL is separated from other molecules in the mixture on a reverse-phase column (e.g., C18). asm.orgnih.gov The separation is typically achieved using a gradient of two solvents, such as water with formic acid and acetonitrile (B52724) with formic acid. asm.org Following chromatographic separation, the eluent is introduced into the mass spectrometer. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the confident identification of N-C10-HSL based on its precise molecular weight. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions, creating a unique spectral fingerprint for the molecule. nih.gov

Table 1: Example UHPLC-HRMS/MS Parameters for N-C10-HSL Analysis

| Parameter | Value/Description | Source |

| Chromatography | UHPLC | caymanchem.com |

| Column | BEH C18, 1.7 µm, 2.1x100mm | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | asm.org |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | asm.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Mass Spectrometry | High-Resolution Time-of-Flight (TOF) | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 256.1907 | nih.gov |

| Fragmentation Mode | Collision-Induced Dissociation (CID) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of AHLs. sigmaaldrich.com In GC-MS, volatile compounds are separated in a gaseous mobile phase. Due to the relatively low volatility of N-C10-HSL, derivatization may be required to increase its thermal stability and volatility for GC analysis. The separated compounds are then detected by a mass spectrometer. The primary advantage of GC-MS is its excellent chromatographic resolution. A common approach for screening AHLs in bacterial extracts involves using selected ion monitoring (SIM) mode, which focuses on a prominent fragment ion characteristic of the homoserine lactone ring, such as m/z 143, to enhance detection sensitivity. sigmaaldrich.com

Thin-Layer Chromatography (TLC) with Bioassay Detection

Thin-Layer Chromatography (TLC) offers a simpler, cost-effective, and rapid method for screening and tentatively identifying AHLs. nih.govpnas.org This technique involves spotting a sample extract onto a TLC plate, typically a C18 reversed-phase plate, and developing it with a solvent system like a methanol/water mixture. nih.gov This process separates the different AHLs based on the length and polarity of their acyl side chains. nih.govpnas.org

After separation, the AHLs are not visualized directly but are detected using a bioassay overlay. nih.govpnas.org An agar (B569324) layer containing a specific reporter bacterial strain, such as Agrobacterium tumefaciens, is poured over the TLC plate. pnas.orgresearchgate.net This reporter strain is engineered to produce a detectable signal, like a blue pigment from a lacZ reporter gene, in the presence of AHLs. nih.govpnas.org The intensity of the resulting spot can be proportional to the amount of the AHL, allowing for semi-quantitative analysis by comparing it to standards run on the same plate. nih.govresearchgate.net This method is effective for screening bacterial cultures for the production of various AHLs and can distinguish between them based on their chromatographic mobility (Rf value). nih.govpnas.org

Whole-Cell Biosensor Systems for N-C10-HSL Detection

Whole-cell biosensors are genetically engineered microorganisms that produce a quantifiable signal in response to a specific chemical, such as N-C10-HSL. researchgate.net These systems are highly sensitive and specific, making them invaluable for detecting AHLs at biologically relevant concentrations. asm.org

Reporter Strain-Based Assays (e.g., Agrobacterium tumefaciens, Chromobacterium violaceum)

A common strategy involves using reporter strains of bacteria like Agrobacterium tumefaciens or Chromobacterium violaceum. mdpi.comnih.gov Agrobacterium tumefaciens A136 is a well-known biosensor that can be used in plate assays to detect the presence of AHLs. mdpi.com When an extract containing AHLs is placed in proximity to this strain on an agar plate, the AHLs diffuse and induce the reporter system, often resulting in the production of a blue pigment. mdpi.com

The A. tumefaciens NTL4 strain, harboring specific plasmids, is frequently used because it can detect a broad range of AHLs, including those with 3-oxo, 3-hydroxy, and unsubstituted side chains of various lengths. nih.govpnas.orgresearchgate.net The reporter system in these strains is often a traG-lacZ fusion, where the presence of an AHL induces the expression of β-galactosidase, which can be measured colorimetrically. asm.org Similarly, Chromobacterium violaceum produces the purple pigment violacein (B1683560) in response to certain AHLs, providing a visible indicator of their presence. These assays are simple, rapid, and can be performed in microplate format for high-throughput screening. asm.org

Table 2: Common Whole-Cell Biosensors for AHL Detection

| Biosensor Strain | Detection Principle | Signal Output | Target AHLs | Source |

| Agrobacterium tumefaciens A136/NTL4 | Induction of a lacZ reporter gene | Blue pigment/β-galactosidase activity | Broad range of AHLs | nih.gov, mdpi.com, pnas.org |

| Chromobacterium violaceum | Induction of violacein pigment production | Purple pigment | Primarily short-chain AHLs | N/A |

Challenges and Advances in N-C10-HSL Profiling in Complex Samples

Detecting and quantifying N-C10-HSL in real-world samples, such as clinical specimens (e.g., saliva, stool) or environmental extracts, presents significant challenges. researchgate.net These matrices are inherently complex, containing numerous compounds that can interfere with analysis. Furthermore, AHLs are often present at very low concentrations (nanomolar to micromolar), making their detection difficult. researchgate.netnih.gov

Despite these hurdles, significant advances have been made. The development of highly sensitive instrumental methods like UHPLC-HRMS/MS allows for the reliable quantification of AHLs even in complex backgrounds. caymanchem.comfrontiersin.org Additionally, the refinement of whole-cell biosensor systems, including the creation of cell-free assays derived from reporter strains, has improved the speed and reduced the complexity of screening large numbers of samples. asm.org These cell-free systems utilize the cellular machinery of the biosensor bacteria in a lysate form, removing the need to maintain live cell cultures for the assay. asm.org The combination of robust sample preparation techniques to remove interfering substances with these advanced analytical platforms is continuously improving our ability to profile N-C10-HSL and other quorum-sensing molecules in their native environments. researchgate.netfrontiersin.org

Structure Activity Relationships Sars and Functional Analogs of N C10 Hsl

Influence of Acyl Chain Length on Biological Activity

Research has demonstrated that the stability of the AHL molecule is directly affected by its acyl chain length. nih.gov Specifically, the rate of pH-dependent hydrolysis, or lactonolysis, is reduced as the length of the N-acyl side chain increases. nih.gov This means that AHLs with longer acyl chains, such as N-C10-HSL, are more stable than their shorter-chain counterparts under physiological conditions. nih.gov This increased stability is crucial for effective cell-to-cell communication, as the signal molecule must persist in the environment to reach its target.

The length of the acyl chain also impacts the molecule's interaction with biological membranes. An increasing acyl chain length enhances the molecule's lipophilicity, which in turn significantly augments its membrane-binding affinity in both artificial and cellular membrane systems. plos.org This property is essential for the molecule's transport into and out of cells and its ability to exert effects on eukaryotic host cells. plos.orgnih.gov

Studies on the effects of different AHLs on plants have shown varied responses depending on the acyl chain length. For instance, in barley, treatment with N-Octanoyl-L-homoserine lactone (C8-HSL) resulted in the highest root fresh weight, while visual examination suggested that N-C10-HSL treatment led to an increased root hair density. nih.gov

| Acyl Chain Length | Relative Rate of Hydrolysis | Membrane Binding Affinity | Observed Biological Effect (Example) |

|---|---|---|---|

| Short (e.g., C4, C6) | Higher | Lower | Higher rate of pH-dependent ring opening. nih.gov |

| Medium (e.g., C8) | Intermediate | Intermediate | Highest root fresh weight in barley. nih.gov |

| Long (e.g., C10, C12) | Lower | Higher | Increased stability nih.gov; Increased root hair density in barley (for C10-HSL) nih.gov; Augmented membrane interaction. plos.org |

Role of Substitutions at the C3 Position (e.g., Oxo- or Hydroxyl Groups)

Modifications at the C3 position of the acyl side chain, typically the introduction of an oxo- (=O) or a hydroxyl (-OH) group, represent another layer of structural specificity in AHL signaling. These substitutions are governed by the amino acid composition of the substrate-binding site of the specific AHL synthase enzyme. nih.gov

The presence of a substituent at the C3 position can influence the molecule's stability and activity. For example, the introduction of a 3-oxo group into N-Hexanoyl-L-homoserine lactone (C6-HSL) increases its rate of hydrolysis compared to the unsubstituted C6-HSL. nih.gov This suggests that 3-oxo-AHLs may be turned over more rapidly in certain environments.

The type of substitution is critical for receptor recognition. LuxR-type receptors have binding pockets that are highly specific for the C3 substituent. A receptor that recognizes a 3-oxo-AHL may not bind effectively, or at all, to a 3-hydroxy-AHL or an unsubstituted AHL of the same acyl chain length. For instance, the LasR receptor of Pseudomonas aeruginosa preferentially binds N-(3-oxododecanoyl)-L-homoserine lactone, while its RhlR receptor recognizes the unsubstituted N-Butyryl-L-homoserine lactone (C4-HSL). nih.gov This specificity ensures that distinct quorum sensing circuits can operate within the same bacterium without significant crosstalk.

| Substitution | Chemical Group | Effect on Stability/Activity | Example Molecule |

|---|---|---|---|

| Unsubstituted | -H | Baseline activity and stability for a given chain length. | N-Decanoyl-DL-homoserine lactone (C10-HSL) |

| Oxo- | =O | Increases rate of hydrolysis; critical for specific receptor binding. nih.gov | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) |

| Hydroxyl- | -OH | Provides specificity for receptor binding. | N-(3-hydroxybutanoyl)-L-homoserine lactone |

Development and Evaluation of N-C10-HSL Analogs as Agonists and Antagonists

The detailed understanding of AHL structure-activity relationships has paved the way for the rational design of synthetic analogs that can either mimic (agonists) or block (antagonists) natural quorum sensing signals. The development of antagonists, in particular, is a promising strategy for controlling bacterial infections and virulence without the selective pressure of traditional antibiotics. nih.gov

Researchers have synthesized and evaluated numerous AHL analogs with modifications to the acyl chain, the lactone ring, or both. The goal is to create molecules that can bind to the LuxR-type receptor but fail to induce the conformational change necessary for its activation, thereby competitively inhibiting the binding of the native AHL.

For example, a study focused on developing quorum sensing inhibitors for Pseudomonas aeruginosa designed and synthesized nine novel AHL analogs. nih.gov The evaluation of these compounds revealed that specific structural modifications had significant effects on their inhibitory activity. One analog, 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide, was particularly effective at inhibiting biofilm formation and the production of virulence factors without hindering bacterial growth. nih.gov Molecular docking studies suggested that this compound had a high affinity for the LasR receptor. nih.gov This work highlights how targeted chemical modifications can convert a signaling molecule into a potent inhibitor, offering new avenues for anti-virulence therapies. nih.gov

Applications and Translational Research of N Decanoyl Dl Homoserine Lactone Signaling

N-C10-HSL in Agricultural Biotechnology

The influence of N-C10-HSL extends beyond human pathogens into the realm of plant-microbe interactions. This has led to the exploration of its use in agricultural biotechnology to improve crop health and yield.

N-C10-HSL has been shown to have a significant impact on plant development, particularly on the root system architecture. nih.gov In the model plant Arabidopsis thaliana, treatment with N-C10-HSL has been observed to inhibit the growth of the primary root while promoting the formation of lateral roots and root hairs. nih.govmedchemexpress.comnih.gov This modification of the root structure can enhance the plant's ability to absorb water and nutrients from the soil.

The effects of N-C10-HSL on root development are concentration-dependent. nih.gov Studies have shown that concentrations ranging from 15 to 75 µM can inhibit primary root length by 40-86%, while significantly increasing lateral root density. nih.govresearchgate.net This response is mediated by complex signaling cascades within the plant that involve cellular messengers like calcium ions (Ca2+), reactive oxygen species (ROS), and nitric oxide (NO). nih.govmedchemexpress.com The ability to manipulate plant root systems through the application of N-C10-HSL presents a potential tool for enhancing crop resilience and productivity.

| Plant Response | Observed Effect of N-C10-HSL | Model Organism | Reference(s) |

| Primary Root Growth | Inhibition | Arabidopsis thaliana | nih.govmedchemexpress.comnih.gov |

| Lateral Root Formation | Promotion | Arabidopsis thaliana | nih.govmedchemexpress.comnih.gov |

| Root Hair Formation | Promotion | Arabidopsis thaliana | nih.gov |

| Cellular Signaling | Triggers increase in cytosolic Ca2+, ROS, and NO | Arabidopsis thaliana | nih.govmedchemexpress.com |

Plants can perceive and respond to bacterial QS signals like N-C10-HSL, a phenomenon that can be harnessed for biocontrol purposes. nih.gov The application of AHLs can prime the plant's defense systems, leading to enhanced resistance against pathogens. nih.gov For instance, research has demonstrated that treating tomatoes with N-C10-HSL can induce systemic immunity against the necrotrophic fungus Botrytis cinerea. nih.gov This induced resistance is often dependent on plant hormone signaling pathways, such as the jasmonic acid pathway. nih.gov

Conversely, just as in therapeutic strategies, quorum quenching can be used to control plant pathogens that rely on QS to coordinate their virulence. nih.gov This can be achieved by introducing beneficial microbes that produce AHL-degrading enzymes (lactonases or acylases) into the plant's rhizosphere. nih.gov These "quenching" organisms disrupt the communication of pathogenic bacteria, thereby reducing their ability to cause disease. nih.govnih.gov This biocontrol strategy offers an eco-friendly alternative to chemical pesticides for managing plant diseases. nih.gov The application of AHL-producing bacteria has also been suggested as a strategy to prevent plant-based infections with human pathogens. nih.gov

Ecological and Environmental Applications

N-Decanoyl-DL-homoserine lactone (N-C10-HSL) plays a significant role in mediating microbial interactions and influencing broader ecological processes. Its function as a signaling molecule in quorum sensing (QS) allows bacteria to coordinate gene expression in response to population density, impacting ecosystems from the soil to the sea.

Role in Soil and Plant-Microbe Interactions

In terrestrial ecosystems, N-C10-HSL is a key chemical messenger in the rhizosphere, the zone of soil directly influenced by plant roots. The communication between plants and microbes, often involving QS signals like N-C10-HSL, is crucial for ecosystem stability and plant health. researchgate.net

Research Findings on Plant Interactions:

Root System Architecture: N-C10-HSL has been shown to influence the root system architecture of plants like Arabidopsis. researchgate.netmedchemexpress.com Studies have demonstrated that exposure to N-C10-HSL can lead to a reduction in primary root growth while promoting the formation of lateral roots. medchemexpress.com This modulation of root development can have significant implications for a plant's ability to acquire nutrients and water.

Plant Defense and Immunity: Plants have evolved to recognize and respond to bacterial QS signals. researchgate.net N-C10-HSL can trigger defense responses in plants, a phenomenon known as "priming," which prepares the plant for a more robust and rapid defense against pathogens. nih.gov For instance, in barley, the presence of N-C10-HSL-producing bacteria can stimulate a plant expression profile associated with growth promotion and some level of defense priming. Conversely, a mutant strain unable to produce this signal molecule may trigger a stronger defense response from the plant. nih.gov

Molecular Mechanisms: The effects of N-C10-HSL on plants are linked to various signaling pathways within the plant cells. It has been observed to trigger an increase in the concentration of cytosolic free calcium (Ca2+) and reactive oxygen species (ROS). researchgate.netmedchemexpress.com Furthermore, it can activate mitogen-activated protein kinase 6 (MPK6) and induce the production of nitric oxide (NO) in Arabidopsis roots. researchgate.netmedchemexpress.com

Table 1: Effects of N-C10-HSL on Arabidopsis Root System

| Concentration of N-C10-HSL | Effect on Primary Root Growth | Effect on Lateral Root Formation |

|---|---|---|

| 0-75 µM | Reduction medchemexpress.com | Promotion medchemexpress.com |

| 0-30 µM | Induces increase in cytosolic Ca2+ medchemexpress.com | Not specified |

Involvement in Marine Ecosystems and Biogeochemical Cycles

In marine environments, bacteria are fundamental to biogeochemical cycles, and their collective behaviors, regulated by QS, are of significant consequence. frontiersin.org N-C10-HSL has been identified as a signaling molecule in various marine bacteria, including those found in dense communities on particles and in biofilms. frontiersin.orgresearchgate.net

Research Findings in Marine Environments:

Regulation of Hydrolytic Enzymes: N-C10-HSL has been implicated in the regulation of extracellular enzymes that are crucial for the breakdown of organic matter. For example, in the marine bacterium Pantoea ananatis B9, isolated from marine snow, the activity of extracellular phosphatase was found to increase with the addition of N-C10-HSL. frontiersin.org This suggests a role for N-C10-HSL in nutrient cycling, particularly phosphorus, in the ocean.

Biofilm Formation: Quorum sensing is a critical factor in the development of marine biofilms, which are complex communities of microorganisms attached to surfaces. researchgate.netnih.gov These biofilms are important micro-habitats that favor high cell densities, allowing for the accumulation of QS signals like N-C10-HSL and facilitating coordinated bacterial actions. frontiersin.org

Signal Stability and Quorum Quenching: The effectiveness of N-C10-HSL as a signaling molecule in seawater is influenced by its chemical stability, which can be affected by pH. researchgate.net Furthermore, the presence of "quorum quenching" enzymes, which degrade acyl-homoserine lactones (AHLs), has been observed in natural seawater. researchgate.net Despite this, it is believed that N-C10-HSL can still function as a viable signal within protected microbial "hotspots" such as organic particles. researchgate.net

Synthetic Biology Approaches for N-C10-HSL System Manipulation

The modular nature of the N-C10-HSL quorum sensing system has made it a valuable tool for synthetic biology. frontiersin.org Engineers can harness and re-purpose its components to build novel genetic circuits that control gene expression and coordinate behavior in engineered bacteria. nih.gov

Engineering Orthogonal Quorum Sensing Circuits

A significant challenge in building complex synthetic gene networks is crosstalk, where a single signaling molecule can activate multiple, unintended pathways. frontiersin.orgnih.gov To address this, researchers are developing "orthogonal" QS systems that operate in parallel without interfering with one another.

Component Characterization: The development of orthogonal systems involves the detailed characterization of various HSL synthases (the enzymes that produce the signal) and their corresponding regulator proteins. nih.gov Many synthases are known to produce a mixture of HSL molecules, and regulators can often respond to multiple types of HSLs. frontiersin.org

Identifying Orthogonal Pairs: By systematically testing different combinations of synthases and regulators, researchers have identified pairs that exhibit minimal crosstalk. nih.gov For example, studies have identified sets of synthase-regulator pairs that can function orthogonally in Escherichia coli. nih.gov This expands the toolkit available for constructing more complex and reliable synthetic gene circuits. nih.gov

Development of Biosensors for N-C10-HSL Detection

Biosensors are engineered biological systems designed to detect specific molecules. N-C10-HSL biosensors are valuable tools for studying quorum sensing in its natural context and for various biotechnological applications.

Principle of Operation: A typical N-C10-HSL biosensor consists of a bacterial strain engineered to produce a measurable output, such as light (bioluminescence) or a fluorescent protein, in the presence of N-C10-HSL. nih.gov This is usually achieved by linking the N-C10-HSL-responsive regulator protein and its target promoter to a reporter gene.

Examples of Biosensors: Plasmid-based biosensors, such as pSB1075 in Escherichia coli, have been developed to detect C10-HSL and its derivatives through bioluminescence. nih.gov Other biosensors utilize green fluorescent protein (GFP) derivatives, which emit fluorescent light upon detection of the target AHL, offering a different type of measurable output. nih.gov These tools are instrumental in quantifying the presence of N-C10-HSL in environmental samples. biosynth.com

Table 2: Examples of Biosensor Systems for AHL Detection

| Biosensor System | Organism | Detection Principle | Target Molecules |

|---|---|---|---|

| pSB1075 | Escherichia coli | Bioluminescence nih.gov | C10-HSL, C12-HSL, and their 3-oxo derivatives nih.gov |

| GFP-based | Escherichia coli | Fluorescence nih.gov | General AHLs nih.gov |

Synthesis of N-C10-HSL Analogues for System Modulation

The synthesis of structural analogues of N-C10-HSL is a key strategy for manipulating quorum sensing systems. These synthetic molecules can be designed to either mimic (agonists) or block (antagonists) the action of the natural signal, thereby providing a means to control QS-regulated behaviors. nih.gov

Design and Synthesis: Researchers design and synthesize novel AHL analogues by modifying the structure of the natural molecule. frontiersin.org Modifications can be made to the acyl side chain, such as introducing different functional groups, or by altering the lactone ring itself. frontiersin.orgmdpi.com

Screening for Activity: These synthetic compounds are then screened for their ability to either activate or inhibit the N-C10-HSL signaling system. For example, some synthetic analogues with phenyl substituents at the end of the acyl chain have been found to act as antagonists, potentially by preventing the receptor protein from adopting its active conformation. nih.gov In contrast, other analogues with different structural modifications have been shown to inhibit biofilm formation and the production of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa. frontiersin.org The development of these analogues is a promising avenue for controlling bacterial infections. frontiersin.orginnospk.com

Future Research Directions and Unanswered Questions

Elucidation of Novel N-C10-HSL Receptor Systems in Eukaryotes

A primary frontier in N-C10-HSL research is the identification and characterization of its receptors in eukaryotic organisms. While the effects of N-C10-HSL on eukaryotes are increasingly documented, the specific molecular targets through which these effects are mediated remain largely elusive. researchgate.netnih.gov

In the plant kingdom, N-C10-HSL has been shown to influence root architecture and plant defense mechanisms. frontiersin.orgresearchgate.netnih.gov For instance, in Arabidopsis, N-C10-HSL can inhibit primary root growth and promote the formation of lateral roots. researchgate.netnih.govmedchemexpress.com Research indicates that these responses are linked to downstream signaling events, including a transient increase in cytosolic free Ca²⁺, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase 6 (MPK6). researchgate.netnih.govmedchemexpress.com However, the initial receptor that perceives the N-C10-HSL signal and triggers this cascade has not yet been identified. Some evidence points towards the possible involvement of G-protein-coupled receptors. nih.gov

Similarly, in mammalian cells, particularly immune cells, certain AHLs are known to be chemoattractants for neutrophils and can modulate immune responses. sigmaaldrich.com Studies with other AHLs, such as 3-oxo-C12-HSL, have suggested potential involvement of signaling pathways like NF-κB and MAP kinases. nih.govasm.org The structural characteristics of the AHL, especially the length of the acyl chain, appear to be critical for recognition by host cells, suggesting a degree of specificity in the interaction. asm.org Future research must focus on identifying these putative receptors in both plant and animal systems to understand the precise mechanisms of interkingdom signaling.

Understanding the Spatiotemporal Dynamics of N-C10-HSL Signaling in Complex Environments

N-C10-HSL and other AHLs function as diffusible signals, and their concentration in space and time is critical for coordinating bacterial behavior. nih.govportlandpress.com In natural, complex environments such as the soil rhizosphere or within a host during an infection, the dynamics of N-C10-HSL signaling are far from uniform. The effective concentration of the signal is governed by the rate of its production by bacteria, its diffusion through the environment, and its degradation by other organisms or environmental factors. portlandpress.comnih.gov

Integration of Omics Technologies for Comprehensive N-C10-HSL Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for a holistic understanding of the impact of N-C10-HSL. frontiersin.org These technologies allow for the simultaneous analysis of a vast number of genes, transcripts, proteins, and metabolites, providing a comprehensive picture of the cellular response to a given stimulus. frontiersin.org

For instance, transcriptomics can reveal the full suite of genes that are up- or down-regulated in a bacterium or a eukaryotic host in response to N-C10-HSL. Metabolomics can identify the metabolic pathways that are altered. The integration of these different omics datasets can help to construct detailed models of the signaling networks and regulatory circuits controlled by N-C10-HSL.

A multi-omics approach has already been successfully used to investigate how another AHL, C6-HSL, enhances the resistance of bacteria in activated sludge to low-temperature stress. semanticscholar.org Similar comprehensive studies are needed for N-C10-HSL to elucidate its role in various processes, from pathogenesis to symbiotic relationships. Applying these technologies to study the interaction between N-C10-HSL-producing bacteria and their eukaryotic hosts will be particularly insightful for understanding interkingdom communication. researchgate.net

Challenges and Prospects for Clinical and Agricultural Translation of N-C10-HSL-Based Interventions

The knowledge of N-C10-HSL signaling pathways opens up exciting possibilities for practical applications in medicine and agriculture. In the clinical setting, the primary strategy being explored is "quorum quenching," which involves inhibiting or degrading AHL signaling to disarm pathogenic bacteria rather than killing them outright. portlandpress.comnih.govnih.gov This approach could reduce the virulence of pathogens and make them more susceptible to conventional antibiotics, potentially mitigating the growing problem of antibiotic resistance. portlandpress.comnih.gov

However, significant challenges remain. The development of quorum quenching drugs that are specific, potent, and have favorable pharmacokinetic properties is a major hurdle. portlandpress.com There are also concerns about the potential for bacteria to develop resistance to these anti-virulence agents. nih.govresearchgate.net Furthermore, the selectivity of such therapies is crucial, as disrupting the communication of beneficial bacteria in the human microbiome could have unintended negative consequences. nih.govresearchgate.net

In agriculture, the application of AHLs or AHL-producing bacteria holds promise for improving crop health and productivity. researchgate.netnih.gov AHLs have been shown to enhance plant resistance to various stresses and promote growth. researchgate.netoup.com The challenge here lies in developing stable and effective formulations for field application and understanding how these interventions will interact with the complex native microbial communities in the soil. nih.gov

Evolutionary Aspects of N-C10-HSL Signaling and Interkingdom Communication

The widespread presence of AHL signaling systems across diverse Gram-negative bacteria points to a long evolutionary history. The structural diversity of AHLs, with varying acyl chain lengths and modifications, suggests an evolutionary pressure for signal specificity to avoid crosstalk between different bacterial species. nih.gov

The interaction between bacteria and eukaryotes has also driven the evolution of this signaling system. The ability of plants and animals to perceive and respond to bacterial AHLs is a clear example of interkingdom communication. nih.govoup.com This suggests a co-evolutionary arms race, where eukaryotes have evolved mechanisms to eavesdrop on bacterial conversations to detect their presence and mount appropriate responses.

Furthermore, some organisms have evolved to interfere with AHL signaling. For example, the bacterium Variovorax paradoxus can degrade AHLs, effectively silencing the communication of competing bacteria. nih.govcaltech.edunih.gov This enzymatic degradation of signaling molecules is a fascinating example of an evolutionary counter-strategy. The presence of "solo" LuxR receptors in some bacteria, which can detect AHLs but are not paired with a synthase, may represent an evolutionary adaptation to respond to the signals of other species in their environment. nih.gov Future research into the evolutionary genetics and molecular phylogeny of AHL synthases and receptors will undoubtedly provide deeper insights into the origins and diversification of this important signaling system.

Q & A

Q. What are the optimal storage and handling protocols for C10-HSL in experimental settings?

C10-HSL should be stored as a powder at -20°C (stable for 3 years) or 4°C (2 years). When dissolved in solvents (e.g., DMSO), store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent lactone ring hydrolysis. For safety, use chemical-resistant gloves, safety goggles, and NIOSH-approved respiratory protection during handling .

Q. How can researchers prepare stable stock solutions of C10-HSL for bacterial quorum-sensing studies?

Dissolve C10-HSL in inert solvents like DMSO or dimethylformamide (solubility ≈30 mg/mL). Avoid primary alcohols (e.g., ethanol) to prevent lactone ring degradation. For aqueous solutions (e.g., PBS, pH 7.2), directly dissolve the compound (solubility ≈10 mg/mL), but use within 24 hours to minimize hydrolysis .

Q. What methodologies enable sensitive detection of C10-HSL in bacterial cultures?

Surface-enhanced Raman spectroscopy (SERS) detects C10-HSL at sub-nanomolar concentrations, offering high sensitivity for low-abundance QS signal quantification. Alternative methods include HPLC with UV/FLD detection or biosensor assays using Agrobacterium tumefaciens NTL4(pZLR4) strains .

Q. How is C10-HSL implicated in Gram-negative bacterial quorum sensing?

C10-HSL binds to LuxR-type transcriptional regulators, activating virulence gene expression (e.g., proteases, siderophores) in species like Aeromonas sobria. Dose-response studies require titration (e.g., 1–100 µM) in culture media, with activity validated via β-galactosidase reporter assays .

Advanced Research Questions

Q. How do structural modifications of C10-HSL influence its stability and bioactivity?

The decanoyl chain length and lactone ring are critical for receptor binding. Enzymatic hydrolysis by evolved lactonases (e.g., GKL E101G/R230C mutant) disrupts QS by cleaving the lactone ring, reducing kcat/KM by 32-fold for C10-HSL compared to wild-type enzymes .

Q. What experimental strategies address contradictory effects of C10-HSL across bacterial species?

In Fibrobacter succinogenes, C10-HSL inhibits growth (IC50 ≈10 µM) and cellulase activity, contradicting its role as a QS activator in pathogens. Use RNA-seq to compare transcriptional profiles and identify species-specific regulatory networks .

Q. How can researchers model C10-HSL’s role in host-pathogen interactions?